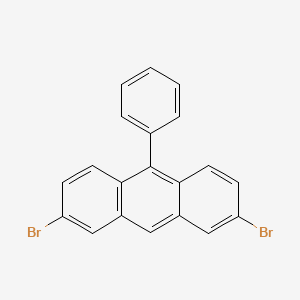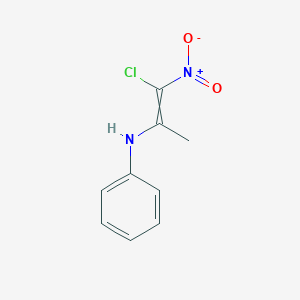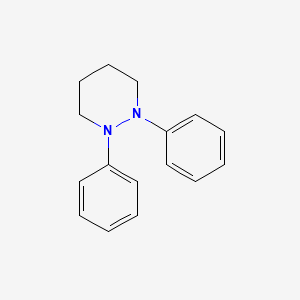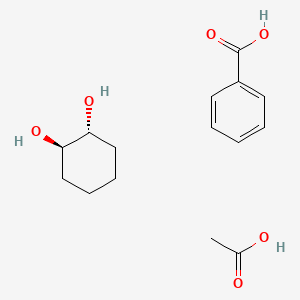
acetic acid;benzoic acid;(1R,2R)-cyclohexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “acetic acid;benzoic acid;(1R,2R)-cyclohexane-1,2-diol” is a complex organic molecule that combines three distinct chemical entities: acetic acid, benzoic acid, and (1R,2R)-cyclohexane-1,2-diol. Each of these components contributes unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps, each requiring specific reaction conditions:
Acetic Acid: Acetic acid is typically produced via the oxidation of ethanol or the carbonylation of methanol.
Benzoic Acid: Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or through the hydrolysis of benzoyl chloride.
(1R,2R)-Cyclohexane-1,2-diol: This diol can be prepared by the catalytic hydrogenation of cyclohexene oxide.
Industrial Production Methods
Industrial production methods for these components often involve large-scale chemical processes:
Acetic Acid: Produced industrially by the methanol carbonylation process.
Benzoic Acid: Manufactured through the partial oxidation of toluene with oxygen.
(1R,2R)-Cyclohexane-1,2-diol: Produced via the hydrogenation of cyclohexene oxide using a suitable catalyst.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The diol component can be oxidized to form cyclohexane-1,2-dione.
Reduction: Benzoic acid can be reduced to benzyl alcohol.
Substitution: Acetic acid can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of alcohols to aldehydes and ketones.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of carboxylic acids to alcohols.
Substitution: Acetic acid can react with thionyl chloride (SOCl2) to form acetyl chloride.
Major Products
Oxidation: Cyclohexane-1,2-dione from the diol.
Reduction: Benzyl alcohol from benzoic acid.
Substitution: Acetyl chloride from acetic acid.
Aplicaciones Científicas De Investigación
The compound has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which the compound exerts its effects involves interactions with various molecular targets and pathways:
Acetic Acid: Acts as a weak acid, donating protons in chemical reactions.
Benzoic Acid: Functions as an antimicrobial agent by inhibiting the growth of bacteria and fungi.
(1R,2R)-Cyclohexane-1,2-diol: Participates in hydrogen bonding and can act as a chiral auxiliary in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Formic Acid: Similar to acetic acid but with a simpler structure.
Salicylic Acid: Similar to benzoic acid but with an additional hydroxyl group.
Cyclohexane-1,2-diol (racemic): Similar to (1R,2R)-cyclohexane-1,2-diol but not enantiomerically pure.
Uniqueness
The uniqueness of the compound lies in its combination of three distinct chemical entities, each contributing specific properties that make it valuable for various applications. The presence of both carboxylic acids and a chiral diol allows for diverse chemical reactivity and potential biological activity.
Propiedades
Número CAS |
64503-98-6 |
|---|---|
Fórmula molecular |
C15H22O6 |
Peso molecular |
298.33 g/mol |
Nombre IUPAC |
acetic acid;benzoic acid;(1R,2R)-cyclohexane-1,2-diol |
InChI |
InChI=1S/C7H6O2.C6H12O2.C2H4O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8;1-2(3)4/h1-5H,(H,8,9);5-8H,1-4H2;1H3,(H,3,4)/t;5-,6-;/m.1./s1 |
Clave InChI |
SJOUSRFSURVCJT-JGHXHLRYSA-N |
SMILES isomérico |
CC(=O)O.C1CC[C@H]([C@@H](C1)O)O.C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
CC(=O)O.C1CCC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
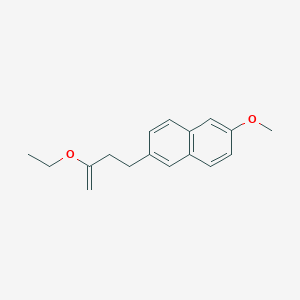
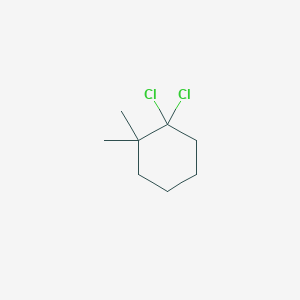



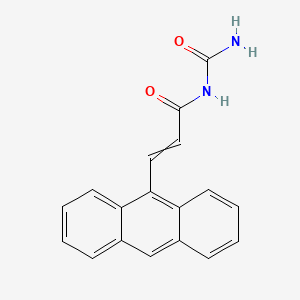
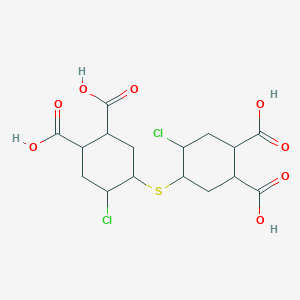
![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)

